molecular formula C6H10N2S B1338002 5-Ethyl-4-methylthiazol-2-amine CAS No. 61764-32-7

5-Ethyl-4-methylthiazol-2-amine

Cat. No. B1338002
CAS RN: 61764-32-7
M. Wt: 142.22 g/mol
InChI Key: FHHIPSIIRBMAFM-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-4-methylthiazol-2-amine is a thiazole derivative, a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a mixture of amine, sulfur, and DMF can be heated to synthesize 5-Methyl-2-ethylthiazole, which is structurally similar to the compound of interest . Another approach involves the use of N-cyano-carbonimidodithioic acid dimethyl ester and methane thiol hydrazine monohydrate to obtain a core molecule with a free -NH2 group at the 2nd position, which can be further modified to create various derivatives . Additionally, solvent-free interactions and subsequent transformations can be employed to synthesize related compounds such as N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen. The substitution pattern on the ring, such as the ethyl and methyl groups in 5-Ethyl-4-methylthiazol-2-amine, influences the compound's electronic and steric properties. NMR and mass spectrometry are commonly used techniques to determine the structure and confirm the identity of such compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. For example, nucleophilic ring opening of oxazol-5-one derivatives with amines can lead to the formation of imidazol-5-(4H)-ones . The presence of functional groups such as -NH2 allows for further chemical modifications, such as the formation of urea moieties when reacted with isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of alkyl groups, like the ethyl and methyl in 5-Ethyl-4-methylthiazol-2-amine, can affect the compound's lipophilicity and, consequently, its biological activity. The electronic properties of the thiazole ring can also impact the compound's ability to interact with biological targets .

Scientific Research Applications

  • Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, such as aminothiazole derivatives, have been found to exhibit antioxidant activity .
    • Method : The antioxidant activity was demonstrated by the ability of these compounds to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
    • Results : The specific compound [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]) known as dendrodoine analogs showed an ability to inhibit ABTS radical formation to the extent of 0.17 μM .
  • Phosphodiesterase Type 5 (PDE5) Regulation and COX-1/COX-2 Inhibition

    • Field : Pharmacology
    • Application : New 2-aminothiazole derivatives have been designed and prepared as PDE5 regulators and COX-1/COX-2 inhibitors .
    • Method : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .
    • Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Thiazole derivatives have been found to exhibit antimicrobial activity .
    • Method : The antimicrobial activity is demonstrated by the ability of these compounds to inhibit the growth of various bacteria and fungi .
    • Results : Specific thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs .
  • Antiviral Activity

    • Field : Virology
    • Application : Certain thiazole derivatives have been found to exhibit antiviral activity .
    • Method : The antiviral activity is demonstrated by the ability of these compounds to inhibit the replication of viruses .
    • Results : Specific thiazole derivatives, such as Ritonavir, have been used as antiretroviral drugs .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Thiazole derivatives have been found to exhibit anti-inflammatory activity .
    • Method : The anti-inflammatory activity is demonstrated by the ability of these compounds to inhibit the production of pro-inflammatory cytokines .
    • Results : Specific thiazole derivatives have been used as anti-inflammatory drugs .
  • Antihypertensive Activity

    • Field : Cardiology
    • Application : Certain thiazole derivatives have been found to exhibit antihypertensive activity .
    • Method : The antihypertensive activity is demonstrated by the ability of these compounds to lower blood pressure .
    • Results : Specific thiazole derivatives have been used as antihypertensive drugs .

properties

IUPAC Name

5-ethyl-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHIPSIIRBMAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508497
Record name 5-Ethyl-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methylthiazol-2-amine

CAS RN

61764-32-7
Record name 5-Ethyl-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above prepared (5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.394 g, 1.626 mmol) was dissolved in 8 mL of CH2Cl2 and treated with 1.5 mL of TFA. After 2 h at RT all starting material had disappeared. The reaction mixture was then poured onto icewater/NaHCO3, twofold extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/ethyl acetate=1/1) yielded 0.200 g of the title compound as light brown viscous oil.
Name
(5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.394 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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